molecular formula C9H13N3 B2982252 1-(Pyridin-2-yl)pyrrolidin-3-amine CAS No. 454482-15-6

1-(Pyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B2982252
CAS No.: 454482-15-6
M. Wt: 163.224
InChI Key: WGDHXHKTNGOFPW-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)pyrrolidin-3-amine is a heterocyclic building block . It is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of this compound involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular weight of this compound dihydrochloride is 236.14 . The InChI code is 1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

1-(Pyridin-2-yl)pyrrolidin-3-amine is a key intermediate in the synthesis of various compounds. For instance, it is involved in the preparation of premafloxacin, an antibiotic for veterinary pathogens (Fleck et al., 2003). Additionally, derivatives of this compound, such as 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, have been identified as potent melanin-concentrating hormone receptor-1 antagonists, showcasing potential pharmaceutical applications (Huang et al., 2005).

Chemical Synthesis and Characterization

This compound plays a significant role in various chemical synthesis processes. For example, it is involved in C-H functionalization of cyclic amines and redox-annulations with α,β-unsaturated carbonyl compounds (Kang et al., 2015). It also plays a part in the diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters (Carson & Kerr, 2005). Furthermore, its derivatives are synthesized for structural studies, as seen in the case of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (Șahin et al., 2010).

Application in Organic Chemistry

In organic chemistry, this compound is used in various reactions and syntheses. It plays a role in the aerobic oxidation of cyclic amines to lactams, which are important chemical feedstocks (Dairo et al., 2016). It also features in the preparation of 1,5-disubstituted pyrrolidin-2-ones, showcasing its versatility in organic synthesis (Katritzky et al., 2000).

Future Directions

The future directions for 1-(Pyridin-2-yl)pyrrolidin-3-amine could involve further exploration of its synthesis, properties, and potential applications. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds , and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .

Properties

IUPAC Name

1-pyridin-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDHXHKTNGOFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454482-15-6
Record name 1-(pyridin-2-yl)pyrrolidin-3-amine
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